N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]acetamide
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Overview
Description
N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]acetamide is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxy and nitro functional groups on the quinoline ring, along with the phenylprop-2-en-1-yl side chain, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]acetamide typically involves multi-step organic reactions. One common method starts with the nitration of 8-hydroxyquinoline to introduce the nitro group at the 5-position. This is followed by a condensation reaction with cinnamaldehyde to form the phenylprop-2-en-1-yl side chain. The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ catalysts and specific reaction conditions to minimize by-products and enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a quinoline-8-one derivative.
Reduction: Formation of an aminoquinoline derivative.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential anti-cancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The phenylprop-2-en-1-yl side chain contributes to the compound’s lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the nitro and phenylprop-2-en-1-yl groups, making it less versatile in chemical reactions.
5-Nitroquinoline: Lacks the hydroxy and phenylprop-2-en-1-yl groups, limiting its applications in coordination chemistry.
N-Phenylacetamide: Lacks the quinoline core, reducing its potential in medicinal chemistry.
Uniqueness
N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]acetamide is unique due to the combination of functional groups that confer a wide range of chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-13(24)22-17(10-9-14-6-3-2-4-7-14)16-12-18(23(26)27)15-8-5-11-21-19(15)20(16)25/h2-12,17,25H,1H3,(H,22,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEYWCXRLQDHJG-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=CC1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC(/C=C/C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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